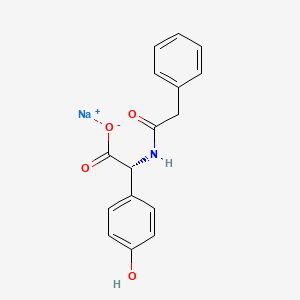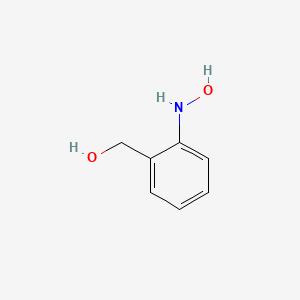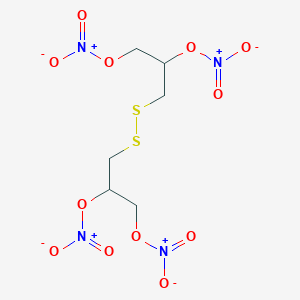
1,2-Propanediol, 3,3'-dithiobis-, tetranitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate is a chemical compound with the molecular formula C6H10N4O12S2 It is a derivative of 1,2-propanediol, where the hydroxyl groups are replaced by nitrate groups, and the two propanediol units are linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3,3’-dithiobis-, tetranitrate typically involves the nitration of 1,2-propanediol, 3,3’-dithiobis-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure safety and efficiency. The use of advanced reactors and precise control of reaction parameters are crucial to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as a nitric oxide donor.
Medicine: Investigated for its potential therapeutic applications, particularly in cardiovascular research due to its nitrate groups.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3,3’-dithiobis-, tetranitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound’s disulfide bond can be cleaved, leading to the formation of thiol derivatives, which further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Propylene glycol dinitrate: Similar in structure but with fewer nitrate groups.
3,3’-Disulfanediyldi(1,2-propanediol): Lacks the nitrate groups but has a similar disulfide linkage.
2-Methyl-1,3-propanediol: Different in structure but shares some chemical properties.
Uniqueness
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate is unique due to its combination of nitrate groups and disulfide linkage, which imparts distinct chemical and biological properties. Its ability to release nitric oxide and undergo various chemical transformations makes it valuable in research and industrial applications.
Properties
CAS No. |
179677-60-2 |
|---|---|
Molecular Formula |
C6H10N4O12S2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[1-(2,3-dinitrooxypropyldisulfanyl)-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C6H10N4O12S2/c11-7(12)19-1-5(21-9(15)16)3-23-24-4-6(22-10(17)18)2-20-8(13)14/h5-6H,1-4H2 |
InChI Key |
KPKHNWVKUPLMRC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CSSCC(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


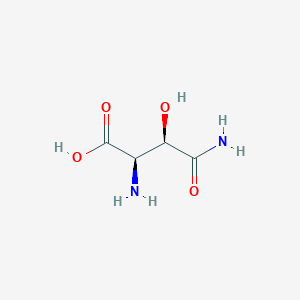
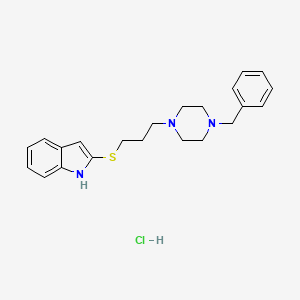
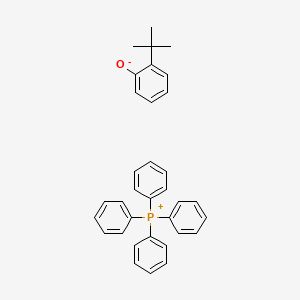
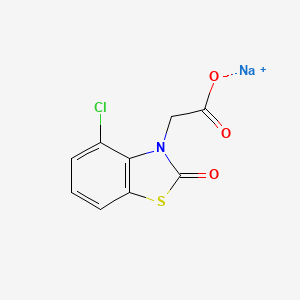
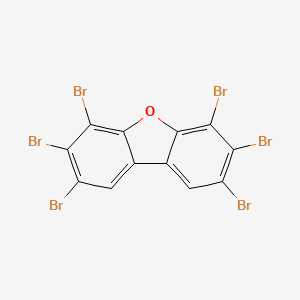


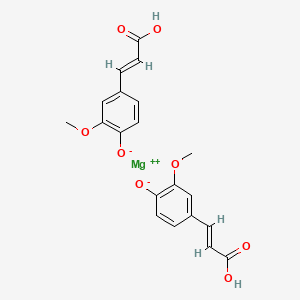

![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

